molecular formula C13H15NO4 B3143358 cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid CAS No. 52321-07-0

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Cat. No.: B3143358
CAS No.: 52321-07-0
M. Wt: 249.26 g/mol
InChI Key: QREMUNONTQIPQO-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is an organic compound featuring a pyrrolidine ring substituted with a benzyl group and two carboxylic acid groups at the 2 and 5 positions in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid typically involves the reaction of cis-dimethyl-1-benzyl-2,5-pyrrolidinedicarboxylate with sodium alkoxide in methanol. The reaction is cooled and washed with diethyl ether to obtain the desired product .

Industrial Production Methods:

Types of Reactions:

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

    Salt Formation: The acidic protons of the carboxylic acids can react with bases to form salts.

    Decarboxylation: Under specific conditions, the carboxylic acid groups might undergo decarboxylation, releasing carbon dioxide and forming a new molecule.

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts.

    Salt Formation: Bases such as sodium hydroxide.

    Decarboxylation: Heat and specific catalysts.

Major Products:

    Esters: Formed from esterification reactions.

    Salts: Formed from reactions with bases.

    Decarboxylated Products: Formed from decarboxylation reactions.

Scientific Research Applications

cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

its structure suggests it may interact with molecular targets through its carboxylic acid groups and pyrrolidine ring, potentially influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

  • cis-Dimethyl-1-benzyl-2,5-pyrrolidinedicarboxylate
  • cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid diethyl ester

Uniqueness: this compound is unique due to its specific cis configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its trans isomers or other similar compounds .

Properties

IUPAC Name

(2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREMUNONTQIPQO-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N([C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52321-07-0
Record name rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Reactant of Route 3
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.